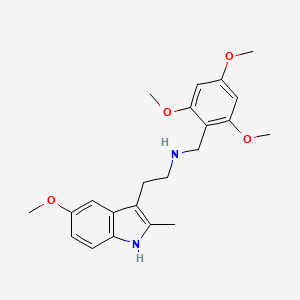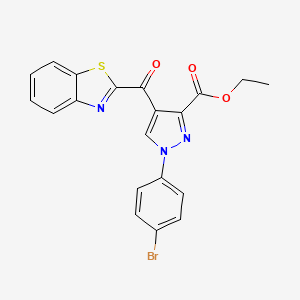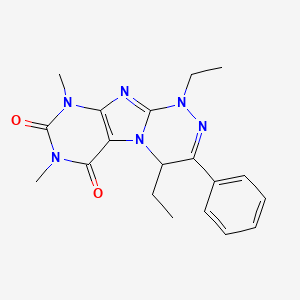
2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a methylpiperidinyl group attached to the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction using a chlorinating agent. The methoxy group can be introduced through a nucleophilic substitution reaction with methanol. The methylpiperidinyl group can be attached through a nucleophilic substitution reaction with 2-methylpiperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can lead to the formation of an amino derivative.
科学研究应用
2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine: Characterized by the presence of a chloro group, a methoxy group, and a methylpiperidinyl group.
2-Chloro-4-methoxy-6-(2-ethylpiperidin-1-yl)-1,3,5-triazine: Similar structure but with an ethyl group instead of a methyl group.
2-Chloro-4-methoxy-6-(2-methylpyrrolidin-1-yl)-1,3,5-triazine: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H15ClN4O |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
2-chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C10H15ClN4O/c1-7-5-3-4-6-15(7)9-12-8(11)13-10(14-9)16-2/h7H,3-6H2,1-2H3 |
InChI 键 |
DGVLBSKBWLAKHG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C2=NC(=NC(=N2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B15005993.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)

![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)
![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)


![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)
